Toremifene

Content Navigation

Tamoxifen’s DNA-adduct formation confounds long-term ER studies. Toremifene free base (CAS 89778-26-7) solves this:

- Chlorine atom prevents metabolic activation to genotoxic species.

- Free base enables organic-solvent-based synthesis and non-aqueous formulations (e.g., gels, patches).

- No off-target steatosis in hepatic models, ensuring clean metabolic readouts.

Standard stock available for global shipment.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

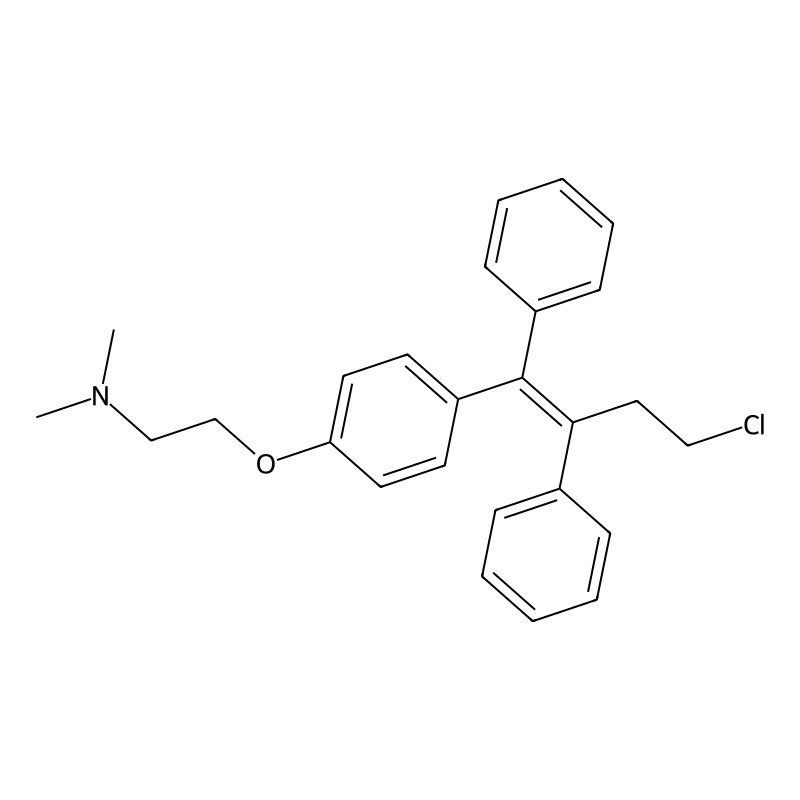

Toremifene is a non-steroidal selective estrogen receptor modulator (SERM) belonging to the triphenylethylene class. Structurally, it is a chlorinated analog of tamoxifen, designed to modulate estrogen receptor (ER) activity with tissue-specific effects. It functions as an ER antagonist in breast tissue while exhibiting partial agonist effects elsewhere, such as in bone and on lipid profiles. This profile makes it a critical tool for research into hormone-dependent pathways, particularly where a different safety and metabolic profile than first-generation SERMs is required for study integrity.

Research Fit

Direct substitution of Toremifene with its common analog, tamoxifen, is unsuitable for studies where genotoxic potential is a confounding variable. The key structural difference—a chlorine atom on the side chain of toremifene—blocks a metabolic pathway that in tamoxifen leads to the formation of DNA adducts, which are implicated in carcinogenesis. This provides a fundamentally different biological safety profile. Furthermore, procuring Toremifene free base (CAS 89778-26-7) instead of its more common citrate salt (CAS 89778-27-8) is a critical decision for formulation and synthesis. The free base is required for non-aqueous formulations or as a precursor in synthetic chemistry where the citrate counter-ion would interfere, whereas the citrate salt offers higher aqueous solubility for standard oral dosage form development.

Substitution Risk

References

- [1] Shibutani, S., Suzuki, N., Terashima, I., & Duffel, M. W. (2001). Mechanism of lower genotoxicity of toremifene compared with tamoxifen. Cancer Research, 61(9), 3925–3931.

- [2] IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Toremifene. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon (FR): International Agency for Research on Cancer.

- [3] Chen, J., Wang, Y., Jin, Y., Wang, Y., & Tang, X. (2022). Consistency Evaluation of the Dissolution of Toremifene Citrate Tablets. Drug Design, Development and Therapy, 16, 237–248.

- [4] Fan, P., & Bolton, J. L. (2001). Synthesis and Reactivity of Potential Toxic Metabolites of Tamoxifen Analogues: Droloxifene and Toremifene o-Quinones. Chemical Research in Toxicology, 14(12), 1645–1654.

- [5] Mizuno, T., et al. (1996). Conformational studies and electronic structures of tamoxifen and toremifene and their allylic carbocations proposed as reactive intermediates leading to DNA adduct formation. Journal of medicinal chemistry, 39(14), 2791–2796.

Reduced DNA Adduct Formation vs. Tamoxifen

In comparative in vitro assays, the formation of DNA adducts from α-hydroxytoremifene was two orders of magnitude lower than that from α-hydroxytamoxifen when incubated with DNA and human hydroxysteroid sulfotransferase. In long-term in vivo studies in rats, chronic administration of tamoxifen (500 ppm in diet) resulted in hepatic DNA adduct levels of 6100 ± 1500 per 10⁹ nucleotides, whereas an equimolar dose of toremifene resulted in levels of only 2 per 10⁸ nucleotides, a reduction of approximately 300-fold.

| Evidence Dimension | Hepatic DNA Adducts (adducts per 10⁹ nucleotides) |

| Target Compound Data | ~20 (Toremifene) |

| Comparator Or Baseline | 6100 (Tamoxifen) |

| Quantified Difference | Approx. 300-fold lower adduct formation |

| Conditions | In vivo study in rats fed equimolar doses in the diet for 18 months. |

For long-term studies, this significantly lower genotoxic potential reduces the risk of confounding results from off-target carcinogenic effects, enhancing data reliability.

Stabilized Carbocation vs. Tamoxifen

The reduced genotoxicity of toremifene is mechanistically linked to the electronic effects of its chlorine atom. Quantum mechanics calculations show that the proposed reactive carbocation intermediate of toremifene is 4–5 kcal/mol less stable than that of tamoxifen. This higher energy barrier suggests that toremifene is activated to this DNA-reactive intermediate much less frequently than tamoxifen, providing a clear physicochemical basis for its improved safety profile.

| Evidence Dimension | Calculated Stability of Carbocation Intermediate (kcal/mol) |

| Target Compound Data | 4-5 kcal/mol less stable |

| Comparator Or Baseline | Tamoxifen carbocation intermediate |

| Quantified Difference | 4-5 kcal/mol higher energy barrier to formation |

| Conditions | Quantum mechanics calculations (semiempirical and density functional methods). |

This evidence provides a mechanistic rationale for selecting toremifene over tamoxifen in research contexts where minimizing metabolic activation and off-target reactivity is a primary concern.

Free Base vs. Citrate Salt Solubility

Toremifene free base (CAS 89778-26-7) and Toremifene Citrate (CAS 89778-27-8) exhibit divergent solubility profiles critical for procurement decisions. The citrate salt is very slightly soluble in water (0.44 mg/mL at 37 °C) and is designed for aqueous-based systems and oral formulations. In contrast, the free base is practically insoluble in water but is the required form for dissolution in organic solvents for non-aqueous delivery systems or as a precursor for further chemical synthesis.

| Evidence Dimension | Solubility in Water |

| Target Compound Data | Practically insoluble (Toremifene free base) |

| Comparator Or Baseline | 0.44 mg/mL at 37 °C (Toremifene Citrate) |

| Quantified Difference | Qualitatively different; free base is non-miscible for non-aqueous applications |

| Conditions | Standard solubility testing in water. |

Procuring the correct form—free base for organic-phase work or synthesis, citrate for aqueous-based assays—is essential to avoid project failure due to insolubility or reactant incompatibility.

Lipid Metabolism vs. Tamoxifen

In a direct comparison using HepG2 liver cells, tamoxifen treatment significantly increased intracellular triglyceride concentrations at doses from 10⁻⁷ to 10⁻⁵ mol/L (p < 0.05 vs. control). In contrast, toremifene produced no changes in intracellular triglyceride levels across the same concentration range. This distinction is critical in metabolic studies, where tamoxifen-induced lipid accumulation could be a significant experimental confounder.

| Evidence Dimension | Change in Intracellular Triglyceride Concentration |

| Target Compound Data | No significant change from control |

| Comparator Or Baseline | Significant increase (p < 0.05) at 10⁻⁷ to 10⁻⁵ mol/L (Tamoxifen) |

| Quantified Difference | Prevents the triglyceride accumulation observed with Tamoxifen |

| Conditions | In vitro assay using HepG2 human liver cancer cell lines. |

Toremifene is the appropriate choice for studies investigating SERM effects on cellular pathways where avoiding interference with lipid metabolism and downstream signaling is crucial.

Low-Genotoxicity SERM for Chronic In Vivo Studies

In long-term animal studies or chronic cell culture models focused on estrogen receptor modulation, Toremifene serves as a more reliable tool than tamoxifen by minimizing the risk of secondary cancers or DNA damage that could confound the primary research endpoints.

Precursor for SERM Analog Synthesis

As a free base, Toremifene (CAS 89778-26-7) is the appropriate starting material for medicinal chemistry campaigns aimed at creating novel derivatives. Its solubility in organic solvents makes it suitable for coupling reactions and structural modifications where the citrate salt would be incompatible.

SERM Effects on Hepatic Lipid Metabolism

For research into the metabolic consequences of estrogen receptor modulation, Toremifene is a superior choice over tamoxifen. Its neutral effect on intracellular triglyceride accumulation in liver cell models allows for the specific study of ER pathways without the confounding variable of drug-induced steatosis.

Non-Aqueous and Transdermal Formulations

Researchers developing alternative delivery systems for SERMs, such as topical gels, patches, or implants, should procure the free base form of Toremifene. Its inherent hydrophobicity is necessary for formulation in lipid- or polymer-based non-aqueous vehicles where the hydrophilic citrate salt would fail to dissolve.

Application Fit Matrix

References

- [1] Shibutani, S., Suzuki, N., Terashima, I., & Duffel, M. W. (2001). Mechanism of lower genotoxicity of toremifene compared with tamoxifen. Cancer Research, 61(9), 3925–3931.

- [2] Mizuno, T., et al. (1996). Conformational studies and electronic structures of tamoxifen and toremifene and their allylic carbocations proposed as reactive intermediates leading to DNA adduct formation. Journal of medicinal chemistry, 39(14), 2791–2796.

- [3] IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1996). Toremifene. In Some Pharmaceutical Drugs. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 66. Lyon (FR): International Agency for Research on Cancer.

- [4] Sawaki, M., et al. (2011). The effect of toremifene on lipid metabolism compared with that of tamoxifen in vitro. Gynecological and Obstetric Investigation, 71(3), 213–217.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Melting Point

108 - 110 °C

Storage

UNII

Related CAS

Drug Indication

First line hormone treatment of hormone-dependent metastatic breast cancer in postmenopausal patients. Fareston is not recommended for patients with estrogen receptor negative tumours.

Livertox Summary

Drug Classes

NCI Cancer Drugs

US Brand Name(s): Fareston

FDA Approval: Yes

Toremifene is approved to treat: Breast cancer that has metastasized (spread to other parts of the body). It is used in postmenopausal women whose cancer is estrogen receptor positive (ER+) or when it is not known if the cancer is ER+ or estrogen receptor negative (ER-).

Pharmacology

Toremifene is a nonsteroidal triphenylethylene antiestrogen. Chemically related to tamoxifen, toremifene is a selective estrogen receptor modulator (SERM). This agent binds competitively to estrogen receptors, thereby interfering with estrogen activity. Toremifene also has intrinsic estrogenic properties, which are manifested according to tissue type or species. (NCI04)

MeSH Pharmacological Classification

ATC Code

L - Antineoplastic and immunomodulating agents

L02 - Endocrine therapy

L02B - Hormone antagonists and related agents

L02BA - Anti-estrogens

L02BA02 - Toremifene

Mechanism of Action

KEGG Target based Classification of Drugs

Receptor tyrosine kinases (RTK)

INSR family

IGF1R (CD221) [HSA:3480] [KO:K05087]

Other CAS

Absorption Distribution and Excretion

Toremifene is extensively metabolized, principally by CYP3A4 to N-demethyltoremifene, which is also antiestrogenic but with weak in vivo antitumor potency.

580 L

5 L/h

Metabolism Metabolites

Toremifene has known human metabolites that include N-desmethyltoremifene.

Wikipedia

Biological Half Life

Use Classification

Pharmaceuticals

2: Hariri W, Sudha T, Bharali DJ, Cui H, Mousa SA. Nano-Targeted Delivery of Toremifene, an Estrogen Receptor-α Blocker in Prostate Cancer. Pharm Res. 2015 Aug;32(8):2764-74. doi: 10.1007/s11095-015-1662-x. Epub 2015 Mar 12. PubMed PMID: 25762087.

3: Fiore M, Colombo C, Radaelli S, Callegaro D, Palassini E, Barisella M, Morosi C, Baldi GG, Stacchiotti S, Casali PG, Gronchi A. Hormonal manipulation with toremifene in sporadic desmoid-type fibromatosis. Eur J Cancer. 2015 Dec;51(18):2800-7. doi: 10.1016/j.ejca.2015.08.026. Epub 2015 Nov 18. PubMed PMID: 26602014.

4: Kimura M, Tominaga T, Kimijima I, Takatsuka Y, Takashima S, Nomura Y, Kasumi F, Yamaguchi A, Masuda N, Noguchi S, Eshima N. Phase III randomized trial of toremifene versus tamoxifen for Japanese postmenopausal patients with early breast cancer. Breast Cancer. 2014 May;21(3):275-83. doi: 10.1007/s12282-012-0394-6. Epub 2012 Sep 12. PubMed PMID: 22968626.

5: Smith MR, Morton RA, Barnette KG, Sieber PR, Malkowicz SB, Rodriguez D, Hancock ML, Steiner MS. Toremifene to reduce fracture risk in men receiving androgen deprivation therapy for prostate cancer. J Urol. 2013 Jan;189(1 Suppl):S45-50. doi: 10.1016/j.juro.2012.11.016. PubMed PMID: 23234631.

6: Fujimura T, Takahashi S, Kume H, Urano T, Takayama K, Yamada Y, Suzuki M, Fukuhara H, Nakagawa T, Inoue S, Homma Y. Toremifene, a selective estrogen receptor modulator, significantly improved biochemical recurrence in bone metastatic prostate cancer: a randomized controlled phase II a trial. BMC Cancer. 2015 Nov 2;15:836. doi: 10.1186/s12885-015-1871-z. PubMed PMID: 26526623; PubMed Central PMCID: PMC4630884.

7: Chi F, Wu R, Zeng Y, Xing R, Liu Y, Xu Z. Effects of toremifene versus tamoxifen on breast cancer patients: a meta-analysis. Breast Cancer. 2013 Apr;20(2):111-22. doi: 10.1007/s12282-012-0430-6. Epub 2012 Dec 25. PubMed PMID: 23266963.

8: Mazzarino M, de la Torre X, Fiacco I, Palermo A, Botrè F. Drug-drug interaction and doping, part 1: an in vitro study on the effect of non-prohibited drugs on the phase I metabolic profile of toremifene. Drug Test Anal. 2014 May;6(5):482-91. doi: 10.1002/dta.1592. Epub 2014 Jan 15. PubMed PMID: 24431005.

9: Ye QL, Zhai ZM. Toremifene and tamoxifen have similar efficacy in the treatment of patients with breast cancer: a meta-analysis of randomized trials. Mol Biol Rep. 2014 Feb;41(2):751-6. doi: 10.1007/s11033-013-2914-7. Epub 2014 Jan 4. PubMed PMID: 24390230.

10: Ishizuna K, Ninomiya J, Ogawa T, Tsuji E, Kojima M, Kawashima M, Nozaki M, Yamagishi H, Ueda Y, Oya M. Efficacy of high-dose toremifene therapy in postmenopausal patients with metastatic breast cancer resistant to aromatase inhibitors:a retrospective, single-institution study. Gan To Kagaku Ryoho. 2014 Aug;41(8):965-70. PubMed PMID: 25132027.

11: De Cremer K, Delattin N, De Brucker K, Peeters A, Kucharíková S, Gerits E, Verstraeten N, Michiels J, Van Dijck P, Cammue BP, Thevissen K. Oral administration of the broad-spectrum antibiofilm compound toremifene inhibits Candida albicans and Staphylococcus aureus biofilm formation in vivo. Antimicrob Agents Chemother. 2014 Dec;58(12):7606-10. doi: 10.1128/AAC.03869-14. Epub 2014 Oct 6. PubMed PMID: 25288093; PubMed Central PMCID: PMC4249581.

12: Watanabe M, Watanabe N, Maruyama S, Kawashiro T. Comparative metabolic study between two selective estrogen receptor modulators, toremifene and tamoxifen, in human liver microsomes. Drug Metab Pharmacokinet. 2015 Oct;30(5):325-33. doi: 10.1016/j.dmpk.2015.05.004. Epub 2015 May 29. PubMed PMID: 26423799.

13: Zhao Y, Ren J, Harlos K, Jones DM, Zeltina A, Bowden TA, Padilla-Parra S, Fry EE, Stuart DI. Toremifene interacts with and destabilizes the Ebola virus glycoprotein. Nature. 2016 Jul 7;535(7610):169-172. doi: 10.1038/nature18615. Epub 2016 Jun 29. PubMed PMID: 27362232; PubMed Central PMCID: PMC4947387.

14: Gennari L, Merlotti D, Stolakis K, Nuti R. Pharmacokinetic evaluation of toremifene and its clinical implications for the treatment of osteoporosis. Expert Opin Drug Metab Toxicol. 2012 Apr;8(4):505-13. doi: 10.1517/17425255.2012.665873. Epub 2012 Feb 23. Review. PubMed PMID: 22356442.

15: Mazzarino M, Biava M, de la Torre X, Fiacco I, Botrè F. Characterization of the biotransformation pathways of clomiphene, tamoxifen and toremifene as assessed by LC-MS/(MS) following in vitro and excretion studies. Anal Bioanal Chem. 2013 Jun;405(16):5467-87. doi: 10.1007/s00216-013-6961-7. Epub 2013 Apr 23. PubMed PMID: 23604525.

16: Koike K, Edo M, Higaki M, Kitahara K, Satou S, Noshiro H. The clinical benefit of high-dose toremifene for metastatic breast cancer. Gan To Kagaku Ryoho. 2013 Jul;40(7):877-80. PubMed PMID: 23863727.

17: Ogata H, Okamoto Y, Arima Y, Fukushima H, Takeyama H, Yamashita A, Kinoshita M, Suzuki N, Sawada T, Koshida Y, Matsui A, Tachibana A, Nakayama H, Oishi Y, Nogi H, Uchida K. Phase II clinical trial of high-dose toremifene as primary hormone therapy in aromatase inhibitor-resistant breast cancer. Gan To Kagaku Ryoho. 2013 Jun;40(6):749-53. PubMed PMID: 23863651.

18: Kim J, Peraire C, Solà J, Johanning KM, Dalton JT, Veverka KA. Drug interaction potential of toremifene and N-desmethyltoremifene with multiple cytochrome P450 isoforms. Xenobiotica. 2011 Oct;41(10):851-62. doi: 10.3109/00498254.2011.590546. Epub 2011 Jul 5. PubMed PMID: 21726172.

19: Sakurai K, Fujisaki S, Nagashima S, Maeda T, Tomita R, Suzuki S, Hara Y, Hirano T, Enomoto K, Amano S. [Indoleamine 2,3-dioxygenase activity during toremifene therapy for aromatase inhibitor-resistant metastatic breast cancer]. Gan To Kagaku Ryoho. 2014 Oct;41(10):1286-8. Japanese. PubMed PMID: 25335719.

20: Mao C, Yang ZY, He BF, Liu S, Zhou JH, Luo RC, Chen Q, Tang JL. Toremifene versus tamoxifen for advanced breast cancer. Cochrane Database Syst Rev. 2012 Jul 11;(7):CD008926. doi: 10.1002/14651858.CD008926.pub2. Review. PubMed PMID: 22786516.

Explore Compound Types